dimethyl 2-({N-(2-chlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)terephthalate
Overview
Description
Dimethyl 2-({N-(2-chlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)terephthalate is a useful research compound. Its molecular formula is C25H23ClN2O7S and its molecular weight is 531.0 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 530.0914499 g/mol and the complexity rating of the compound is 885. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Polymer Synthesis and Modification
Research into the kinetics of polyamidation in solution using model reactions, such as the aminolysis of diphenyl terephthalate, provides foundational insights into polymer synthesis processes. This work highlights the complexity of reactions involving ester groups, offering a basis for understanding how similar compounds might behave in polymerization reactions or how they could modify existing polymers to enhance their properties (Weisskopf & Meyerhoff, 1986).
Organic Synthesis
The synthesis of bi-functional compounds from dimethyl terephthalate demonstrates the versatility of terephthalate derivatives in organic synthesis. These processes lead to a range of compounds with potential applications in material science, pharmaceuticals, and more. Such research underscores the utility of dimethyl terephthalate and its derivatives in constructing complex organic molecules (Shimojo et al., 1968).
Analytical Chemistry Applications
Dansylchloride, a compound structurally related to the one due to its sulfonyl and aromatic components, has been utilized in the cytofluorometric determination of lysine, showcasing the role of such compounds in bioanalytical chemistry. This indicates potential applications of similar compounds in the development of analytical reagents and techniques for biological and chemical analysis (Rosselet & Ruch, 1968).
Material Science and Engineering
The modification of materials, such as glass cloth laminates, with specific chemical compounds to improve their properties, such as interlaminar bond and flexural strength, indicates the potential for using complex organic molecules in enhancing material performance. This suggests that derivatives of dimethyl terephthalate could find applications in the development or enhancement of materials used in various industries (Oswald, 1964).
Properties
IUPAC Name |
dimethyl 2-[[2-(2-chloro-N-(4-methylphenyl)sulfonylanilino)acetyl]amino]benzene-1,4-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23ClN2O7S/c1-16-8-11-18(12-9-16)36(32,33)28(22-7-5-4-6-20(22)26)15-23(29)27-21-14-17(24(30)34-2)10-13-19(21)25(31)35-3/h4-14H,15H2,1-3H3,(H,27,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJEIKCAIPIAFRX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=C(C=CC(=C2)C(=O)OC)C(=O)OC)C3=CC=CC=C3Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23ClN2O7S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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